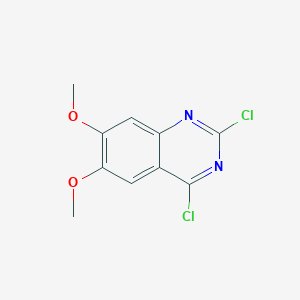

2,4-Dichloro-6,7-dimethoxyquinazoline

Cat. No. B120542

Key on ui cas rn:

27631-29-4

M. Wt: 259.09 g/mol

InChI Key: DGHKCBSVAZXEPP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04102885

Procedure details

One ml. of N,N-dimethylaniline is added to 10 ml. of phosphorus oxychloride at 20°-25°. After a period of 5 min. 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea (0.785 g., 2.4 mmole) is added and the solution heated to reflux for a period of 4 hours. After the reflux period, excess phosphorus oxychloride is removed under reduced pressure providing a dark oily residue which is dissolved in chloroform. The chloroform solution is added cautiously to an ice/water mixture and after 10 min. the organic layer is separated and the aqueous phase extracted with additional chloroform. Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water. After drying the solution over sodium sulfate, the chloroform extract is concentrated under reduced pressure to provide 0.92 g. of a yellow-brown solid. Chromatographic purification of this material employing an aluminum oxide column eluted with toluene affords 0.504 g. of yellow solid. Trituration of this material with cold ethanol affords 0.368 g. (58% yield) of 2,4-dichloro-6,7-dimethoxyquinazoline, m.p. 175°-177°; mixture melting point (174°-177°; with sample: m.p. 158.5°-162°, prepared according to Curd, et al., J. Chem. Soc., 1765, (1948) and otherwise identical according to infrared, nuclear magnetic resonance and vaporphase chromatograph analysis.

Name

1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea

Quantity

0.785 g

Type

reactant

Reaction Step Three

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

58%

Identifiers

|

REACTION_CXSMILES

|

CN(C)C1C=CC=CC=1.P(Cl)(Cl)([Cl:12])=O.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([NH:25][C:26]([NH:28]C(OC2C=CC=CC=2)=O)=O)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24].C(O)C.[CH:41]([Cl:44])(Cl)Cl>>[Cl:12][C:26]1[N:28]=[C:41]([Cl:44])[C:20]2[C:19](=[CH:18][C:17]([O:16][CH3:15])=[C:22]([O:23][CH3:24])[CH:21]=2)[N:25]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea

|

|

Quantity

|

0.785 g

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C=C(C=CC1OC)NC(=O)NC(=O)OC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 20°-25°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for a period of 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reflux period, excess phosphorus oxychloride is removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

providing a dark oily residue which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase extracted with additional chloroform

|

WASH

|

Type

|

WASH

|

|

Details

|

Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After drying the solution over sodium sulfate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the chloroform extract

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

is concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide 0.92 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chromatographic purification of this material

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affords 0.504 g

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 58% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |